![molecular formula C18H14N2O5 B1392666 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 1242928-26-2](/img/structure/B1392666.png)
1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, and a carboxyphenyl group, which is a common motif in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound could involve the rearrangement of 2-azidobenzoic acid under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The yield of the products was determined by means of HPLC, with a conversion rate of azide 1 being 70% .Molecular Structure Analysis
The molecular structure of this compound can be elucidated by methods of mass and NMR spectroscopy . The structure likely involves a complex arrangement of the indole and carboxyphenyl groups, along with the amino and carboxylic acid functionalities .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex, given its multiple functional groups. Amino acids, for example, can undergo a variety of reactions, including nucleophilic attacks, condensation reactions, and amide bond formation .Physical And Chemical Properties Analysis
Amino acids, which this compound structurally resembles, are known to have high melting points and are soluble in water and ethanol . They can act as both acids and bases due to their amphoteric nature .Scientific Research Applications
Oligomerization and Synthesis
- Oligomerization of Indole Derivatives : Indole derivatives, such as indole-5-carboxylic acid, can react with thiols in the presence of trifluoroacetic acid to yield adducts. These reactions also lead to the parallel formation of dimers and trimers of the indole derivatives (Mutulis et al., 2008).
- Synthesis of Indole-2-Carboxylic Acid Derivatives : A series of indole-2-carboxylic acid derivatives have been synthesized for therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, indicating their potential in developing new drugs (Raju et al., 2015).
Chemical Structure and Stability Analysis
- Stability and Reactivity of Indole Derivatives : Indole-2-carboxylic acid and its derivatives are more stable than usual indoles towards acid and oxidation conditions, while still being reactive at the 3-position. They can be used as stable equivalents of usual indoles for various synthetic applications (Murakami, 1987).
Applications in Biological and Pharmacological Research
- Discovery of Selective Receptor Antagonists : Certain indole derivatives have been identified as potent and selective antagonists for specific receptors, indicating their potential in the development of new therapeutic agents (Chen et al., 2016).
Conformational Studies and Synthesis of Novel Compounds
- Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues have been designed and synthesized for use in peptide/peptoid conformation elucidation studies, demonstrating the versatility of indole derivatives in detailed molecular structure studies (Horwell et al., 1994).
Analytical Chemistry and Molecular Docking Analysis
- Molecular Docking Analysis of Anti-inflammatory Drugs : Indole acetamide derivatives have been synthesized and analyzed using molecular docking studies targeting specific domains, showcasing the use of these compounds in the design of new drugs with specific biological activities (Al-Ostoot et al., 2020).
Future Directions
properties
IUPAC Name |
1-[2-(2-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBMTUFTMCQPST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

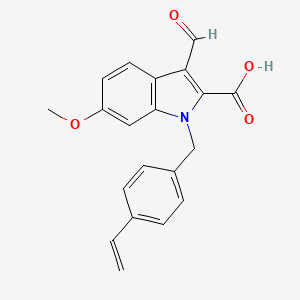
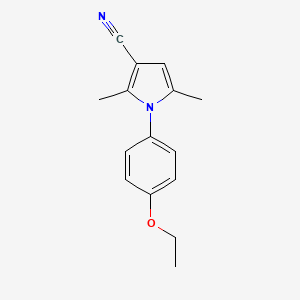
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
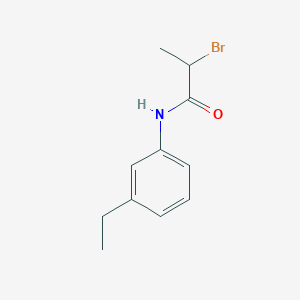
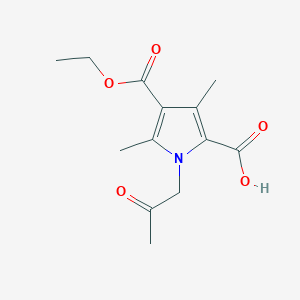
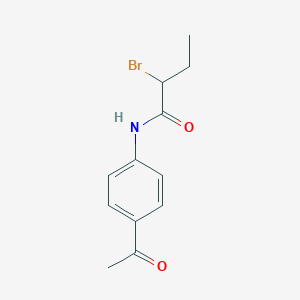

![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
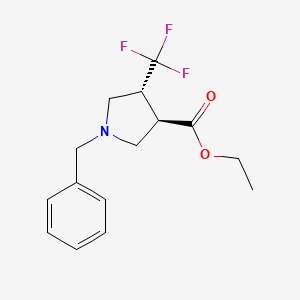
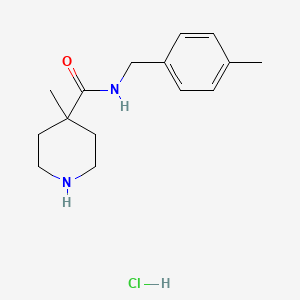
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)
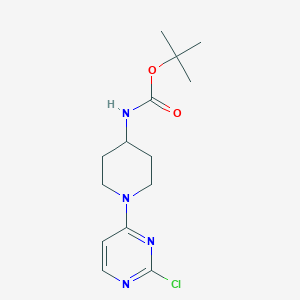
![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)
![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)